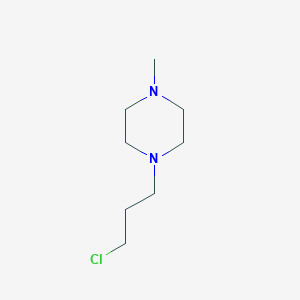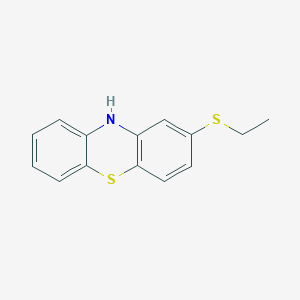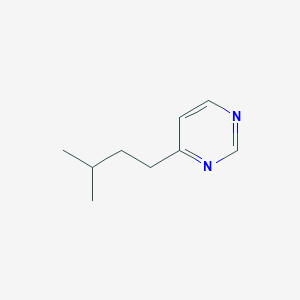
4-(3-Methylbutyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methylbutyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. It is a heterocyclic organic compound that contains nitrogen atoms in its ring structure. The compound has a molecular formula of C10H16N2 and a molecular weight of 164.25 g/mol. 4-(3-Methylbutyl)pyrimidine has been widely studied in the field of organic chemistry due to its unique chemical properties and potential applications in various fields.
作用机制
The mechanism of action of 4-(3-Methylbutyl)pyrimidine is not fully understood. However, it is believed that the compound works by inhibiting the growth and replication of microorganisms such as bacteria and fungi. This is achieved through the disruption of various metabolic pathways and the inhibition of key enzymes involved in these pathways.
生化和生理效应
The biochemical and physiological effects of 4-(3-Methylbutyl)pyrimidine have been studied extensively. The compound has been shown to have a wide range of effects on various biological systems. For example, it has been found to inhibit the growth of various fungi such as Candida albicans and Aspergillus fumigatus. It has also been shown to have antibacterial effects against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
One of the main advantages of using 4-(3-Methylbutyl)pyrimidine in lab experiments is its relatively low cost and availability. The compound is easily synthesized and can be obtained in large quantities. However, one of the main limitations of using the compound is its potential toxicity. The compound has been shown to be toxic to certain cell lines and may cause adverse effects in vivo.
未来方向
There are several future directions for research on 4-(3-Methylbutyl)pyrimidine. One potential area of research is in the development of new drugs and pharmaceuticals. The compound has shown promising results in the treatment of various diseases and may be further developed as a potential drug candidate. Another area of research is in the development of new synthetic methods for the compound. New methods may lead to higher yields and lower costs, making the compound more accessible for research and development. Additionally, further studies may be conducted to investigate the potential toxic effects of the compound and to develop methods to mitigate these effects.
Conclusion
In conclusion, 4-(3-Methylbutyl)pyrimidine is a heterocyclic organic compound that has potential applications in various fields. The compound has been extensively studied in the field of organic chemistry and has been found to exhibit antifungal, antibacterial, and antiviral properties. The compound is easily synthesized and can be obtained in large quantities, making it a potential candidate for the development of new drugs and pharmaceuticals. However, the compound may have potential toxic effects and further studies are needed to investigate these effects and to develop methods to mitigate them.
合成方法
The synthesis of 4-(3-Methylbutyl)pyrimidine can be achieved through several methods. One of the most common methods involves the reaction between 3-methylbutylamine and 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-(3-Methylbutyl)pyrimidine with a yield of around 60-70%. Other methods of synthesis include the reaction between 3-methylbutyl isocyanate and cyanoacetic acid, or the reaction between 3-methylbutyl isocyanide and ethyl cyanoacetate.
科学研究应用
4-(3-Methylbutyl)pyrimidine has been the subject of extensive research in the field of organic chemistry due to its potential applications in various fields. One of the main areas of research has been in the development of new drugs and pharmaceuticals. The compound has been found to exhibit antifungal, antibacterial, and antiviral properties, making it a potential candidate for the development of new drugs to treat various diseases.
属性
CAS 编号 |
116186-27-7 |
|---|---|
产品名称 |
4-(3-Methylbutyl)pyrimidine |
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC 名称 |
4-(3-methylbutyl)pyrimidine |
InChI |
InChI=1S/C9H14N2/c1-8(2)3-4-9-5-6-10-7-11-9/h5-8H,3-4H2,1-2H3 |
InChI 键 |
UQYXNNGIYNFZFW-UHFFFAOYSA-N |
SMILES |
CC(C)CCC1=NC=NC=C1 |
规范 SMILES |
CC(C)CCC1=NC=NC=C1 |
同义词 |
Pyrimidine, 4-(3-methylbutyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



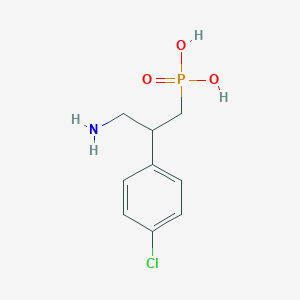
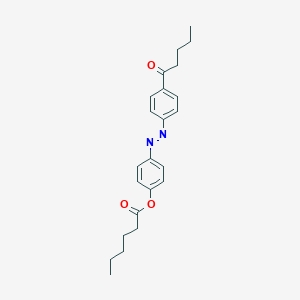
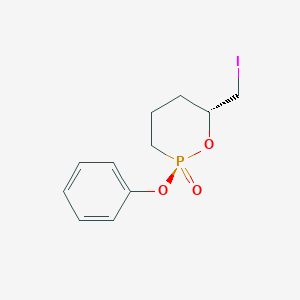
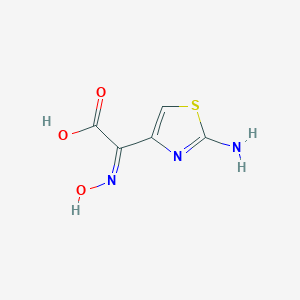
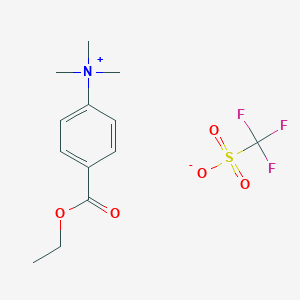
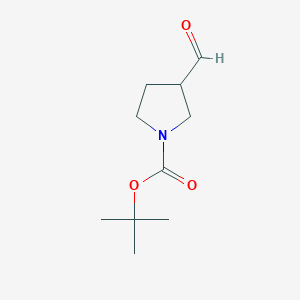
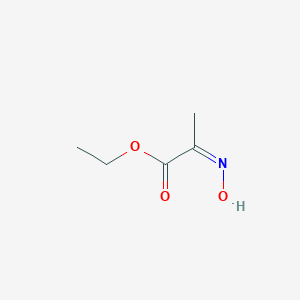
![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol](/img/structure/B54444.png)
![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)
![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)
![Furo[3,2-c]pyridine-6-carbaldehyde](/img/structure/B54456.png)
![(3R,7aS)-7a-methyl-3-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54457.png)
